molecular formula C63H91CoN13O14P B1676134 Methylcobalamin CAS No. 13422-55-4

Methylcobalamin

Cat. No. B1676134
CAS RN: 13422-55-4
M. Wt: 1344.4 g/mol
InChI Key: ZFLASALABLFSNM-QBOHGLHMSA-L
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Description

Methylcobalamin is the active form of vitamin B12 used in adults alone or in combination with other vitamins as a dietary supplement . It plays a crucial role in maintaining proper brain function, nerve health, and the production of red blood cells . It also helps in the production of myelin, a substance that protects nerve fibers and rejuvenates damaged nerve cells .


Synthesis Analysis

Methylcobalamin is synthesized by reducing cyanocobalamin with sodium borohydride in alkaline solution, followed by the addition of methyl iodide . Large scale industrial production of vitamin B12 occurs via microbial fermentation, predominantly utilizing Pseudomonas denitrificans, Propionibacterium shermanii, or Sinorhizobium meliloti .


Molecular Structure Analysis

The molecular formula of Methylcobalamin is C63H91CoN13O14P . It has an average molecular weight of 1344.382 Da and a mono-isotopic mass of 1343.587769 Da .


Chemical Reactions Analysis

As a cofactor for adenosylcobalamin-dependent and methylcobalamin-dependent enzymes, Methylcobalamin plays a crucial role in biological processes, including DNA synthesis and regulation, nervous system function, red blood cell formation, etc. Enzymatic reactions, such as isomerisation, dehalogenation, and methyl transfer, rely on the formation and cleavage of the Co–C bond .


Physical And Chemical Properties Analysis

Methylcobalamin is a solid substance . It is soluble up to 10 mM in DMSO .

Scientific Research Applications

DNA Stability and Antioxidant Properties

  • Scientific Field : Molecular Biology
  • Application Summary : Methylcobalamin plays a key role in DNA stability. It acts as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase, which are involved in DNA methylation and nucleotide synthesis . These processes are essential for DNA replication and transcription, and any impairment can result in genetic instability .
  • Methods of Application : Vitamin B12 supplementation may reverse the effect of vitamin B12 deficiency that leads to indirect DNA damage . In addition, vitamin B12 has antioxidant properties that help protect DNA from damage caused by reactive oxygen species .
  • Results or Outcomes : This protection is achieved by scavenging free radicals and reducing oxidative stress . In addition to their protective functions, cobalamins can also generate DNA-damaging radicals in vitro that can be useful in scientific research .

Formation of Red Blood Cells

  • Scientific Field : Hematology
  • Application Summary : Methylcobalamin is involved in the formation of red blood cells. It aids in the synthesis of DNA and RNA in the bone marrow, where red blood cells are produced .

Cardiovascular Disease Risk Management

  • Scientific Field : Cardiology
  • Application Summary : This study evaluates the effect of B vitamin supplements (methylfolate, pyridoxal-5′-phosphate, and methylcobalamin) on homocysteine and lipid levels, potentially guiding personalized cardiovascular disease (CVD) risk management .
  • Methods of Application : In a randomized, double-blind, placebo-controlled trial, 54 patients aged 40–75 with elevated homocysteine and moderate LDL-C levels were divided based on MTHFR, MTR, and MTRR genetic polymorphisms . Over six months, they received either a combination of methylfolate, P5P, and methylcobalamin, or a placebo .
  • Results or Outcomes : At the 6 months follow-up, the treatment group demonstrated a significant reduction in homocysteine levels by 30.0% (95% CI: −39.7% to −20.3%) and LDL-C by 7.5% (95% CI: −10.3% to −4.7%), compared to the placebo .

Neuroprotection and Anti-Inflammatory Properties

  • Scientific Field : Neurology
  • Application Summary : Evidence from animal and human studies shows that B12 also has neuroprotective and anti-inflammatory properties . Intervention studies in humans have reported beneficial effects of better B12 status or B12 therapy in multiple sclerosis, Parkinson’s disease, myalgic encephalomyelitis, autism, and (administering very high doses of methylcobalamin) in amyotrophic lateral sclerosis .

Production of Neurotransmitters

  • Scientific Field : Neurobiology
  • Application Summary : Methylcobalamin also helps in the production of neurotransmitters, which are essential for transmitting signals between nerve cells .

Mitochondrial Energy Metabolism

  • Scientific Field : Biochemistry
  • Application Summary : Vitamin B12 (cobalamin) is a water-soluble vitamin required for several physiological processes, including normal nervous system functioning, and red blood cell development and maturation. It has antioxidant effects, is a co-factor in mitochondrial energy metabolism, and contributes to DNA synthesis, the methylation cycle, and epigenetic regulation .

Aging and Inflammation

  • Scientific Field : Gerontology
  • Application Summary : Vitamin B12, including its metabolically active form Methylcobalamin, has emerging roles in aging and inflammation . It is involved in several physiological processes, including normal nervous system functioning, red blood cell development and maturation, antioxidant effects, mitochondrial energy metabolism, DNA synthesis, the methylation cycle, and epigenetic regulation .

Peripheral Neuropathy and Diabetic Neuropathy

  • Scientific Field : Neurology
  • Application Summary : Methylcobalamin is used in the treatment of peripheral neuropathy and diabetic neuropathy .

Amyotrophic Lateral Sclerosis (ALS)

  • Scientific Field : Neurology
  • Application Summary : Methylcobalamin is used as a preliminary treatment for amyotrophic lateral sclerosis (ALS) .

Future Directions

Methylcobalamin has been used as a supplement in patients with vitamin B12 deficiency and in those with diabetes and other neuropathies . Although its use in dementia is advocated, aside from correcting deficiencies, clinical trials are limited . More research is needed to explore the full potential of Methylcobalamin in treating various health conditions.

properties

IUPAC Name

carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLASALABLFSNM-WYVZQNDMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H91CoN13O14P
Record name methylcobalamin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Methylcobalamin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl vitamin B12

CAS RN

13422-55-4
Record name Mecobalamin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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